molecular formula C15H25BN2O2 B1398682 N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine CAS No. 919347-30-1

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine

Cat. No. B1398682
CAS RN: 919347-30-1
M. Wt: 276.18 g/mol
InChI Key: DGEFZQPCDJEEJO-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine . This is an organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis, but also have a wide range of applications in pharmacy and biology .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide can be synthesized through nucleophilic and amidation reactions .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine is used in the synthesis and characterization of boric acid ester intermediates. In studies, these compounds were obtained through substitution reactions and their structures confirmed by various spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) were used for structural analysis, confirming the molecular structures obtained through spectroscopy (Huang et al., 2021).

Catalytic and Asymmetric Reduction

The compound has been involved in catalytic enantioselective borane reduction processes. These reductions are significant in organic synthesis, especially in producing chiral compounds. For instance, the synthesis of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride, a process relevant in asymmetric synthesis, utilizes similar compounds (Huang, Ortiz-Marciales, & Hughes, 2011).

Antifungal and Antibacterial Bioactivity

Compounds containing this compound structures have shown considerable antifungal activity against Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus. This highlights their potential application in developing new antimicrobial agents (Irving et al., 2003).

Structural and Reactivity Studies

The compound has been a focal point in studies exploring structural differences in related compounds and their impact on chemical reactivity. For example, differences in the orientation of dioxaborolane rings and bond angles in BO2 groups in pyridinylboron derivatives have been studied, providing insights into the stability and reactivity of these compounds (Sopková-de Oliveira Santos et al., 2003).

Fluorescence Probes for Detection

The use of boron esters in fluorescence probes for detecting hydrogen peroxide vapor highlights the importance of this compound derivatives in chemical sensing. They provide a reliable reactive activity and can be modified to enhance sensing performance (Fu et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through a process called borylation . This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity .

Biochemical Pathways

The borylation process, which this compound may facilitate, is a key step in various organic synthesis reactions . These reactions can lead to the production of a wide range of organic compounds, affecting multiple biochemical pathways.

Pharmacokinetics

Given its chemical structure, it is likely to be soluble in organic solvents . Its bioavailability, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and the individual’s metabolic rate.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As a potential borylation agent, it could alter the chemical properties and reactivity of target molecules, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the presence of other reagents, temperature, and pH. Moreover, it should be stored under inert gas and avoid light and air .

properties

IUPAC Name

N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2/c1-11(2)18-9-12-7-13(10-17-8-12)16-19-14(3,4)15(5,6)20-16/h7-8,10-11,18H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEFZQPCDJEEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725476
Record name N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919347-30-1
Record name N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The (cyclopropylmethyl){[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]methyl}amine used to prepare 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(1-methylethyl)amino]methyl}-3-pyridinyl)-1H-indole-7-carboxamide was prepared as follows: isopropylamine (0.011 mL, 0.129 mmol) was added to a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbaldehyde (30 mg, 0.129 mmol) in MeOH (1 mL) in a 2-dram vial. NaCNBH3 (16 mg, 0.258 mmol) was then added, the vial was capped and the reaction was stirred at room temperature for 24 h. The reaction mixture was filtered through a 2 g SCX cartridge (pre-equilibrated with 3 mL MeOH), eluting in sequence with MeOH (6 mL) and a 2 M solution of NH3/MeOH (9 mL). The NH3/MeOH fraction was concentrated under a stream of nitrogen to give 22 mg of crude (1-methylethyl){[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]methyl}amine.
Name
3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(1-methylethyl)amino]methyl}-3-pyridinyl)-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.011 mL
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
16 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine
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N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine
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N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine

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